

2-Methoxyoctane: A Technical Guide to its Synthesis and Characterization

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Compound of Interest

Compound Name: 2-Methoxyoctane

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Abstract

This technical guide provides a comprehensive overview of **2-methoxyoctane**, a secondary ether. While a specific historical account of its initial discovery is not prominently documented in scientific literature, its synthesis logically falls under the well-established Williamson ether synthesis, a cornerstone of organic chemistry since the mid-19th century. This document details the probable synthetic route, including a comprehensive experimental protocol, and provides a thorough summary of its physicochemical and spectroscopic properties. The guide also presents logical workflows and reaction mechanisms through explanatory diagrams. Due to a lack of available data in peer-reviewed literature, this guide does not cover biological activities or signaling pathways.

Introduction

2-Methoxyoctane ($C_9H_{20}O$) is a simple, acyclic secondary ether. Its structure consists of an eight-carbon chain (octane) with a methoxy group ($-OCH_3$) attached to the second carbon atom. While not a widely studied compound in terms of its biological applications, its synthesis and characterization serve as a practical example of fundamental organic reactions and analytical techniques. The historical context of its synthesis is intrinsically linked to the development of ether synthesis methodologies.

Historical Context: The Williamson Ether Synthesis

The most probable and historically significant method for the synthesis of **2-methoxyoctane** is the Williamson ether synthesis, developed by British chemist Alexander Williamson in 1850.[1] [2] This reaction, involving the SN2 displacement of a halide by an alkoxide, was pivotal in establishing the correct structure of ethers and remains a fundamental transformation in organic synthesis.[1] The general mechanism involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide to form the ether and a salt byproduct.

Physicochemical Properties

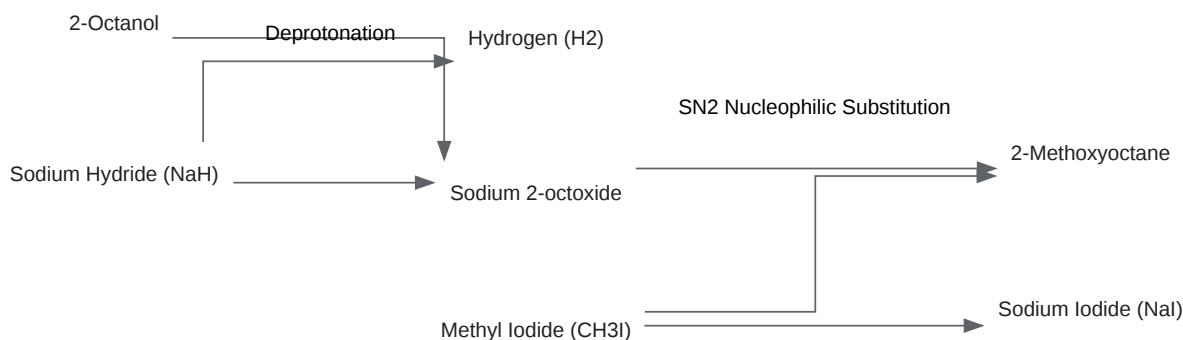
A summary of the key physicochemical properties of **2-methoxyoctane** is provided in the table below. These properties are primarily computed from chemical databases.[3]

Property	Value
IUPAC Name	2-methoxyoctane
CAS Number	1541-09-9
Molecular Formula	C ₉ H ₂₀ O
Molecular Weight	144.25 g/mol
Appearance	Expected to be a colorless liquid
Boiling Point (Predicted)	158-160 °C
Density (Predicted)	0.78 - 0.80 g/cm ³
Solubility	Expected to be soluble in organic solvents and sparingly soluble in water

Synthesis of 2-Methoxyoctane

The synthesis of **2-methoxyoctane** can be efficiently achieved via the Williamson ether synthesis. This involves the reaction of sodium 2-octoxide with a methylating agent, typically methyl iodide.

Reaction Scheme



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Figure 1: Reaction scheme for the synthesis of **2-methoxyoctane**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-methoxyoctane** based on the Williamson ether synthesis.

Materials:

- 2-Octanol ($\geq 98\%$)[4][5]
- Sodium hydride (60% dispersion in mineral oil)
- Methyl iodide ($\geq 99\%$)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF (100 mL) is then added to the flask.
- **Formation of the Alkoxide:** 2-Octanol (1.0 equivalent) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
- **Ether Formation:** The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
- **Workup:** The reaction is carefully quenched by the slow addition of saturated aqueous NH_4Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure **2-methoxyoctane**.

Expected Yield and Purity

Typical yields for Williamson ether syntheses of this type range from 70-90%. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Characterization

The structure of **2-methoxyoctane** can be confirmed by various spectroscopic methods. The following tables summarize the expected spectroscopic data.

^1H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.35	s	3H	-OCH ₃
~3.25	sextet	1H	-CH(OCH ₃)-
~1.45	m	2H	-CH ₂ - (adjacent to CH)
~1.28	m	8H	-(CH ₂) ₄ -
~1.10	d	3H	-CH(OCH ₃)CH ₃
~0.88	t	3H	-CH ₂ CH ₃

¹³C NMR Spectroscopy

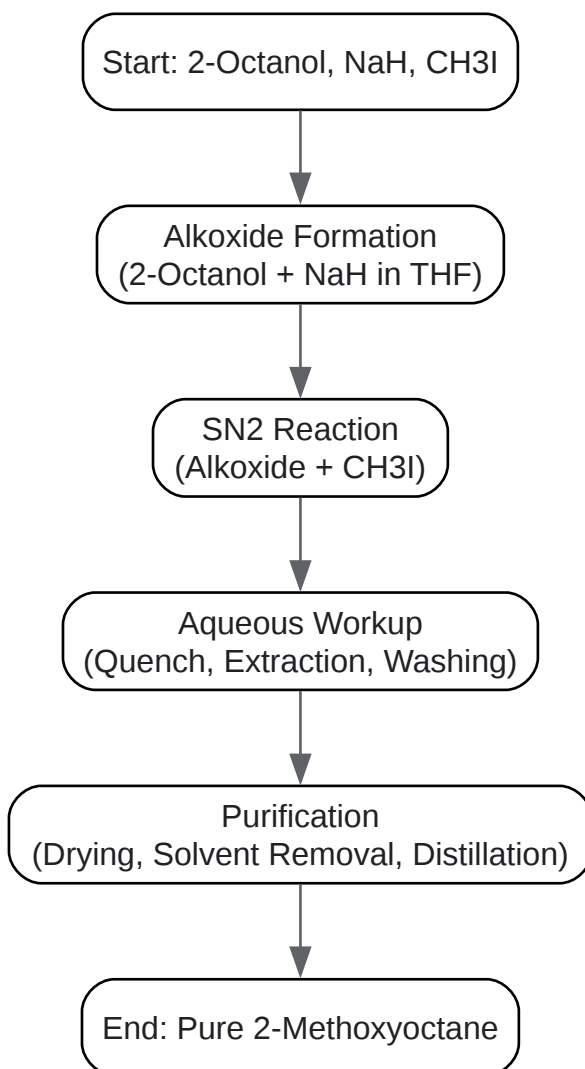
Chemical Shift (δ , ppm)	Assignment
~78.5	-CH(OCH ₃)-
~56.0	-OCH ₃
~39.5	-CH ₂ - (adjacent to CH)
~31.9	-CH ₂ -
~29.5	-CH ₂ -
~25.8	-CH ₂ -
~22.7	-CH ₂ -
~20.0	-CH(OCH ₃)CH ₃
~14.1	-CH ₂ CH ₃

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Assignment
144	Low	$[M]^+$ (Molecular Ion)
113	Moderate	$[M - OCH_3]^+$
87	Moderate	$[M - C_4H_9]^+$ (alpha-cleavage)
59	High (Base Peak)	$[CH_3CH(OCH_3)]^+$ (alpha-cleavage)
45	High	$[CH_3O=CH_2]^+$

Experimental and Logical Workflows

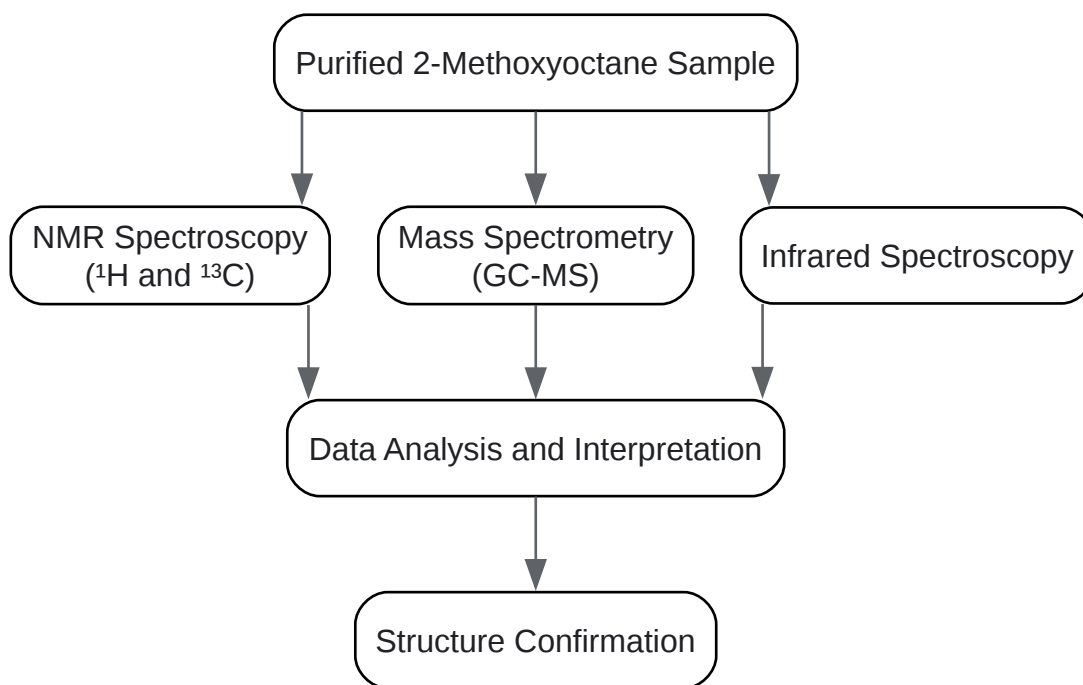
Synthetic Workflow



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Figure 2: General workflow for the synthesis of **2-methoxyoctane**.

Spectroscopic Analysis Workflow



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Figure 3: Workflow for the spectroscopic characterization of **2-methoxyoctane**.

Biological Activity and Signaling Pathways

A thorough search of scientific databases, including PubMed, Scopus, and SciFinder, did not yield any specific studies on the biological activity or the involvement of **2-methoxyoctane** in any signaling pathways. Therefore, this section is omitted from the current guide.

Conclusion

2-Methoxyoctane serves as a straightforward example of a secondary ether whose synthesis is well-described by the historical and widely applicable Williamson ether synthesis. This guide provides a detailed, albeit representative, experimental protocol for its preparation and a comprehensive summary of its expected physicochemical and spectroscopic properties. The provided workflows offer a clear and logical approach to its synthesis and characterization.

Further research would be required to explore any potential biological activities of this compound.

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